molecular formula C17H18D7N3O2 B593869 (2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1133208-42-0

(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B593869
CAS No.: 1133208-42-0
M. Wt: 310.4
InChI Key: SYOKIDBDQMKNDQ-IUSGACIYSA-N
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Description

“(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile” is also known as Vildagliptin . It is a potent, selective, and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor . It has been used in clinical trials for the treatment of Type 2 diabetes .


Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O2 . The molecular weight is 303.3993 . More detailed structural information can be obtained from specialized chemical databases or software.


Chemical Reactions Analysis

Vildagliptin behaves as a slow-binding DPP IV inhibitor with an association rate constant of 1.4x10^5 M^-1 s^-1 and a Ki of 17nM . It does not significantly inhibit other peptidases such as dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, or aminopeptidase M .

Scientific Research Applications

Overview

The compound includes a pyrrolidine ring, a saturated five-membered ring structure with one nitrogen atom. This ring is a key feature in medicinal chemistry due to its 3D structure and stereochemical properties, offering a versatile scaffold for the development of bioactive molecules. Pyrrolidine and its derivatives have been extensively studied, revealing their importance in the creation of compounds with target selectivity for the treatment of various human diseases.

Applications in Drug Discovery:

  • Structure-Activity Relationship (SAR)

    The pyrrolidine ring contributes to the stereochemistry of molecules, influencing their biological activity. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates because of the varying binding modes to enantioselective proteins. Understanding these relationships helps in designing new compounds with desired biological profiles (Petri et al., 2021).

  • Synthetic Strategies

    The pyrrolidine scaffold can be constructed from different cyclic or acyclic precursors, allowing efficient exploration of the pharmacophore space. The review by Petri et al. (2021) focuses on synthetic strategies used for creating or functionalizing pyrrolidine rings, including the use of proline derivatives. This aspect is crucial for the design of new pyrrolidine compounds with varying biological activities.

  • Stereochemistry and Biological Profile

    The review emphasizes the significance of stereochemistry in drug design, highlighting how different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins.

Mechanism of Action

The compound inhibits the DPP IV catalyzed degradation of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and substance P . This inhibition can help regulate blood glucose levels, making it a potential treatment for Type 2 diabetes .

Safety and Hazards

The compound may cause long-lasting harmful effects to aquatic life, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The compound has shown potential for the treatment of Type 2 diabetes and has been used in clinical trials . Future research may focus on further understanding its mechanism of action, improving its synthesis, and assessing its safety and efficacy in clinical settings.

Properties

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-KRANLNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

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